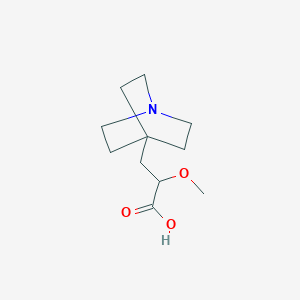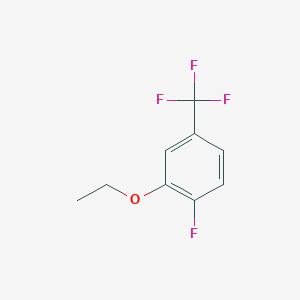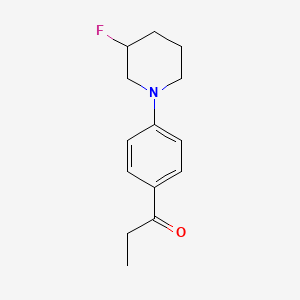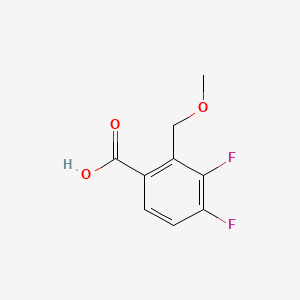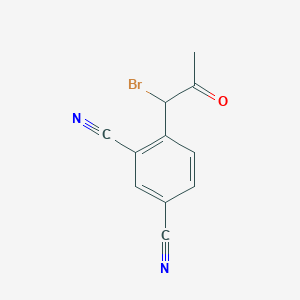
1-Bromo-1-(2,4-dicyanophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(2,4-dicyanophenyl)propan-2-one is an organic compound with the molecular formula C11H7BrN2O It is a brominated derivative of a phenylpropanone, characterized by the presence of two cyano groups on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(2,4-dicyanophenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2,4-dicyanophenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective bromination of the desired position on the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining safety and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-1-(2,4-dicyanophenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
1-Bromo-1-(2,4-dicyanophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-(2,4-dicyanophenyl)propan-2-one involves its interaction with molecular targets through its bromine and cyano groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The compound’s reactivity is influenced by the electron-withdrawing nature of the cyano groups, which can stabilize reaction intermediates and facilitate specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-propanol: A brominated alcohol with different reactivity and applications.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: A similar brominated phenylpropanone with a methoxy group instead of cyano groups.
2-Bromo-1-(4-isobutoxyphenyl)propan-1-one: Another brominated phenylpropanone with an isobutoxy group.
Uniqueness
1-Bromo-1-(2,4-dicyanophenyl)propan-2-one is unique due to the presence of two cyano groups on the phenyl ring, which significantly influence its chemical reactivity and potential applications. The cyano groups enhance the compound’s electron-withdrawing capacity, making it a valuable intermediate in various synthetic processes and research applications.
Propiedades
Fórmula molecular |
C11H7BrN2O |
|---|---|
Peso molecular |
263.09 g/mol |
Nombre IUPAC |
4-(1-bromo-2-oxopropyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C11H7BrN2O/c1-7(15)11(12)10-3-2-8(5-13)4-9(10)6-14/h2-4,11H,1H3 |
Clave InChI |
GMWZLKGKXKZGDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=C(C=C1)C#N)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


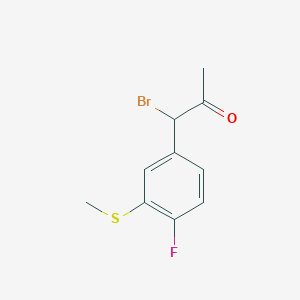
![Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B14039857.png)

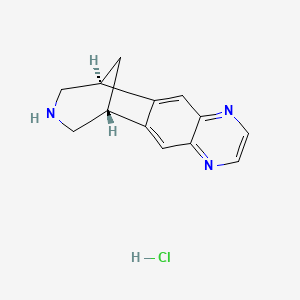
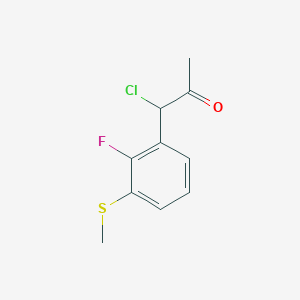
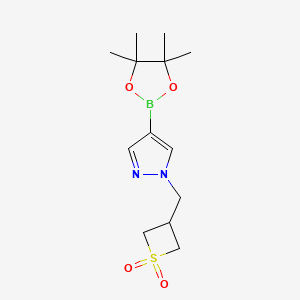
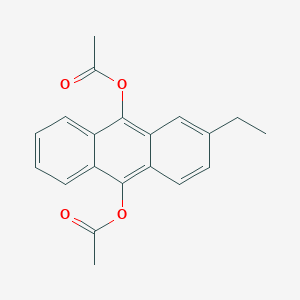
![Methyl 3-(benzo[b]thiophen-2-yl)propanoate](/img/structure/B14039878.png)


